molecular formula C8H8BrN3S B2421756 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 926257-64-9

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2421756
CAS No.: 926257-64-9
M. Wt: 258.14
InChI Key: LFIUCBDDKZDSMD-UHFFFAOYSA-N
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Description

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H8BrN3S and a molecular weight of 258.14 g/mol . This compound is characterized by the presence of a bromothiophene group attached to a pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (5-bromothiophen-2-yl)methylamine: A related compound with a similar structure but different functional groups.

    5-Bromo-2-thienylboronic acid: Another bromothiophene derivative used in cross-coupling reactions.

    2-Acetyl-5-bromothiophene: A bromothiophene compound with an acetyl group.

Uniqueness

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its combination of a bromothiophene group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIUCBDDKZDSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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